Survival Prolongation in L-1210 Leukemia: Myristate (T/C% 162) vs. All Other Fatty Acid Esters
In a head-to-head evaluation of all even-numbered fatty acid esters (C₂–C₁₈) in the L-1210 murine leukemia model, the myristate ester (C₁₄) produced the greatest significant increase in mean survival time, achieving a T/C% of 162% [1]. By comparison, the butyrate (C₄), laurate (C₁₂), octanoate (C₈), and decanoate (C₁₀) esters all produced significant survival at various dosage levels but did not reach this peak T/C% value. The acetate (C₂) and hexanoate (C₆) esters failed to achieve significant survival (T/C% < 125). The palmitate (C₁₆) and stearate (C₁₈) esters — while demonstrating significance at 5 and 4 dosage levels respectively — did not surpass the myristate's 162% maximum [1].
| Evidence Dimension | Maximum survival time prolongation (T/C%) in L-1210 murine leukemia model |
|---|---|
| Target Compound Data | T/C% = 162% (myristate C₁₄ ester); significant survival at 2 dosage levels |
| Comparator Or Baseline | Butyrate (C₄): significant at 3 dose levels, T/C% < 162%. Laurate (C₁₂): significant at 3 dose levels. Octanoate (C₈) & decanoate (C₁₀): significant at 2 dose levels. Palmitate (C₁₆): significant at 5 dose levels. Stearate (C₁₈): significant at 4 dose levels. Acetate (C₂) & hexanoate (C₆): no significant survival (T/C% < 125). Significance threshold: T/C% ≥ 125. |
| Quantified Difference | Myristate T/C% = 162% represents the highest value in the entire C₂–C₁₈ ester series. The difference vs. non-significant esters (acetate, hexanoate) is qualitative. The difference vs. palmitate/stearate is in peak efficacy, not dosage breadth. |
| Conditions | In vivo L-1210 lymphoid leukemia model in mice; survival time measured as T/C% (treated/control × 100); compounds administered intraperitoneally; HA/ICR mice for toxicity, DBA/2 or BDF₁ mice for leukemia studies. |
Why This Matters
For procurement decisions, the myristate ester is the only chain-length variant in the series that delivers the maximum observed survival benefit (T/C% 162), making it the efficacy-optimized choice when peak therapeutic ceiling is prioritized over dosage range flexibility.
- [1] Wynn JE, Caldwell ML, Robinson JR, Beamer RL, Bauguess CT. Synthesis and Bioevaluation of a Series of Fatty Acid Esters of p-[N,N-Bis(2-chloroethyl)amino]phenol. J Pharm Sci. 1982;71(7):772-776. doi:10.1002/jps.2600710713. PMID: 7120060. View Source
